Lipophilicity Advantage: XLogP3 Comparison of 4-Ethoxy vs. 4-Methoxy and 4-Ethyl Benzenesulfonamide Analogs
The target compound (CAS 953141-66-7) exhibits a calculated XLogP3 of 2.0, reflecting the balanced lipophilicity conferred by the 4-ethoxy substituent combined with the basic piperidine moiety . In contrast, the 4-methoxy analog (4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide) has a molecular formula of C14H22N2O3S and molecular weight of 298.40 g/mol, which predicts a lower XLogP3 (estimated ~1.4–1.6) due to the smaller methoxy group . The 4-ethyl analog (4-ethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide, CAS 953141-35-0) has a molecular formula of C15H24N2O2S and molecular weight of 296.4 g/mol; lacking the ether oxygen, its predicted XLogP3 is higher (~2.5–2.8) but with altered hydrogen-bonding capacity . The ethoxy oxygen provides an optimal balance—sufficient polarity for aqueous solubility (via H-bond acceptor capacity) while retaining the lipophilicity needed for membrane permeation.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-Methoxy analog: estimated XLogP3 ~1.4–1.6; 4-Ethyl analog (CAS 953141-35-0): estimated XLogP3 ~2.5–2.8. (Values estimated based on molecular formula differences; direct experimental logP/logD data not available.) |
| Quantified Difference | Target XLogP3 is ~0.4–0.6 units higher than methoxy analog and ~0.5–0.8 units lower than ethyl analog. |
| Conditions | XLogP3 calculated per PubChem/ChemAxon algorithm; no experimental shake-flask logD reported. |
Why This Matters
An XLogP3 of ~2.0 falls within the optimal range for oral absorption and CNS penetration (typically 1–3), whereas the methoxy analog may be too polar and the ethyl analog may be too lipophilic, potentially leading to differential pharmacokinetic profiles that affect procurement decisions for in vivo studies.
